4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester
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Overview
Description
4-[[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester is an amidobenzoic acid.
Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
This research presents the synthesis of 1,2,4-triazole derivatives, starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. The derivatives demonstrated antimicrobial, anti-lipase, and antiurease activities. These findings suggest the potential of such compounds in therapeutic applications (Özil, Bodur, Ülker, & Kahveci, 2015).
Antifungal Agents
Another study synthesized new triazole compounds containing a thiophene ring, showing significant antifungal properties. These compounds could be valuable in developing new antifungal agents (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).
Antimicrobial Evaluation of Di-triazoles
A series of novel di-triazoles showed good antifungal activity, specifically against yeast fungi. This research underscores the potential of triazole derivatives in antifungal drug development (Ünver, Düğdü, Sancak, & Er, 2008).
Triazole Derivatives and Antimicrobial Evaluation
New triazole derivatives were synthesized and evaluated for their antibacterial and antifungal properties. Some chemicals, particularly 6a and 6b, exhibited high antifungal activity, indicating their potential in treating fungal infections (Kumar, Mishra, Ghosh, Panda, & Panda, 2010).
Antioxidative Activity of Triazole Derivatives
The synthesis of S-substituted derivatives of triazole-thiones revealed excellent antioxidant activity. These compounds could contribute to the development of antioxidant therapies (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Anticancer Evaluation of Triazole Derivatives
This research focused on the anticancer potential of certain triazole derivatives. Several compounds were tested against a variety of cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Properties
Molecular Formula |
C18H18N4O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-25-17(24)12-6-8-13(9-7-12)19-15(23)11-27-18-21-20-16(22(18)2)14-5-4-10-26-14/h4-10H,3,11H2,1-2H3,(H,19,23) |
InChI Key |
YKBCCEUTWLIFOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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